Tiospirone

Catalog No.
S545403
CAS No.
87691-91-6
M.F
C24H32N4O2S
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiospirone

CAS Number

87691-91-6

Product Name

Tiospirone

IUPAC Name

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

Molecular Formula

C24H32N4O2S

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2

InChI Key

ZFZPJDFBJFHYIV-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride, BM-13859-1, BMY 13859-1, MJ 13859, MJ-13859-1, tiaspirone, tiospirone

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54

Description

The exact mass of the compound Tiospirone is 440.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiospirone is an antipsychotic compound with the chemical formula C24H32N4O2S. It is classified as a member of the spirocyclic compounds and is primarily recognized for its role in modulating neurotransmitter systems in the brain. Tiospirone acts on various serotonin and dopamine receptors, particularly as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . This multifaceted receptor interaction positions Tiospirone as a potential therapeutic agent in treating mood disorders and psychotic conditions.

  • Oxidation: The compound can participate in oxidation reactions, especially involving its aliphatic fragments.
  • Substitution: It can engage in substitution reactions, particularly affecting its piperazine and benzisothiazole moieties.

Key reagents involved in these reactions include chlorine, dichloromethane, ammonium hydroxide, phosphorus oxychloride, and hydrochloric acid .

Tiospirone exhibits significant biological activity through its interaction with neurotransmitter receptors:

  • Serotonin Receptors: As a partial agonist at the 5-HT1A receptor, it enhances serotonin activity, which is crucial for mood regulation. Conversely, its inverse agonist action at the 5-HT2A and related receptors may counteract excessive serotonin signaling.
  • Dopamine Receptors: Tiospirone also interacts with dopamine receptors (D2 and D4), functioning as an antagonist. This modulation can influence dopaminergic pathways associated with psychosis and other neurological conditions .

Pharmacokinetically, Tiospirone is metabolized in the liver with an elimination half-life of approximately 1.4 hours.

The synthesis of Tiospirone hydrochloride involves several intricate steps:

  • Formation of Di-acid Chloride: A dicarboxylic acid reacts with chloride in hot toluene.
  • Sulfenyl Chloride Formation: The di-acid chloride undergoes treatment with chlorine in dichloromethane to yield sulfenyl chloride.
  • Benzisothiazole Formation: Sulfenyl chloride reacts with ammonium hydroxide to produce benzisothiazole.
  • Chlorobenzisothiazole Formation: Benzisothiazole is chlorinated using heated phosphorus oxychloride.
  • Monosubstituted Piperazine Formation: This product reacts with piperazine in excess molten piperazine.
  • Spiroquaternary Formation: The monosubstituted piperazine reacts with dibromide in refluxing ethanol.
  • Final Product Formation: The spiroquaternary compound is treated with glutarimide in refluxing xylene followed by hydrochloric acid treatment to obtain Tiospirone hydrochloride .

Tiospirone has potential applications primarily in the field of psychiatry:

  • Antipsychotic Treatment: Due to its unique receptor profile, it may be effective in managing symptoms of schizophrenia and other psychotic disorders.
  • Mood Disorders: Its action on serotonin receptors suggests potential utility in treating depression and anxiety disorders.

Research continues to explore its efficacy and safety profile compared to existing antipsychotic medications .

Interaction studies have demonstrated that Tiospirone influences various neurotransmitter systems:

  • It modulates serotoninergic pathways through its actions on different serotonin receptors.
  • Its antagonistic effects on dopamine receptors are significant for understanding its role in treating psychosis.

Further studies are needed to elucidate the full spectrum of interactions and their clinical implications .

Several compounds share structural or functional similarities with Tiospirone. Here are a few notable examples:

Compound NameSimilaritiesUnique Features
AripiprazoleAntipsychotic; acts on dopamineAgonist at dopamine D2 autoreceptors
BrexpiprazoleAntipsychotic; serotonin-dopamine modulationUnique partial agonist profile
LurasidoneAntipsychotic; serotonin receptor activityMulti-receptor targeting
QuetiapineAntipsychotic; dopamine receptor antagonistBroad-spectrum activity across multiple receptors

Tiospirone's unique combination of partial agonism and inverse agonism across various receptors distinguishes it from these compounds, potentially offering a different therapeutic profile .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Exact Mass

440.22459745 g/mol

Monoisotopic Mass

440.22459745 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

35C6UMO5SR

Related CAS

87691-92-7 (hydrochloride)

Other CAS

87691-91-6

Wikipedia

Tiospirone

Dates

Modify: 2024-02-18
1: Kaengkan P, Baek SE, Kim JY, Kam KY, Do BR, Lee ES, Kang SG. Administration of mesenchymal stem cells and ziprasidone enhanced amelioration of ischemic brain damage in rats. Mol Cells. 2013 Dec;36(6):534-41. doi: 10.1007/s10059-013-0235-2. Epub 2013 Nov 28. PubMed PMID: 24292945; PubMed Central PMCID: PMC3887965.
2: Sacchetti E, Galluzzo A, Valsecchi P. Oral ziprasidone in the treatment of patients with bipolar disorders: a critical review. Expert Rev Clin Pharmacol. 2011 Mar;4(2):163-79. doi: 10.1586/ecp.10.139. Review. PubMed PMID: 22115400.
3: Rauly-Lestienne I, Boutet-Robinet E, Ailhaud MC, Newman-Tancredi A, Cussac D. Differential profile of typical, atypical and third generation antipsychotics at human 5-HT7a receptors coupled to adenylyl cyclase: detection of agonist and inverse agonist properties. Naunyn Schmiedebergs Arch Pharmacol. 2007 Oct;376(1-2):93-105. Epub 2007 Sep 5. PubMed PMID: 17786406.
4: Newman-Tancredi A, Assié MB, Leduc N, Ormière AM, Danty N, Cosi C. Novel antipsychotics activate recombinant human and native rat serotonin 5-HT1A receptors: affinity, efficacy and potential implications for treatment of schizophrenia. Int J Neuropsychopharmacol. 2005 Sep;8(3):341-56. Epub 2005 Feb 11. PubMed PMID: 15707540.
5: Cussac D, Duqueyroix D, Newman-Tancredi A, Millan MJ. Stimulation by antipsychotic agents of mitogen-activated protein kinase (MAPK) coupled to cloned, human (h)serotonin (5-HT)(1A) receptors. Psychopharmacology (Berl). 2002 Jul;162(2):168-77. Epub 2002 Apr 30. PubMed PMID: 12110994.
6: Cosi C, Koek W. Agonist, antagonist, and inverse agonist properties of antipsychotics at human recombinant 5-HT(1A) receptors expressed in HeLa cells. Eur J Pharmacol. 2001 Dec 14;433(1):55-62. PubMed PMID: 11755134.
7: Avalos M, Mak C, Randall PK, Trzeciakowski JP, Abell C, Kwan SW, Wilcox RE. Nonlinear analysis of partial dopamine agonist effects on cAMP in C6 glioma cells. J Pharmacol Toxicol Methods. 2001 Jan-Feb;45(1):17-37. PubMed PMID: 11489662.
8: Arolfo MP, McMillen BA. Tiospirone and the reinforcing effects of cocaine in the conditioned place preference paradigm in rats. J Pharm Pharmacol. 2000 Aug;52(8):977-81. PubMed PMID: 11007069.
9: Herrick-Davis K, Grinde E, Teitler M. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors. J Pharmacol Exp Ther. 2000 Oct;295(1):226-32. PubMed PMID: 10991983.
10: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.
11: Newman-Tancredi A, Gavaudan S, Conte C, Chaput C, Touzard M, Verrièle L, Audinot V, Millan MJ. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. Eur J Pharmacol. 1998 Aug 21;355(2-3):245-56. PubMed PMID: 9760039.
12: Vanecek SA, Essman WD, Taylor DP, Woods JH. Discriminative stimulus characteristics of BMY 14802 in the pigeon. J Pharmacol Exp Ther. 1998 Jan;284(1):1-9. PubMed PMID: 9435153.
13: Fiorella D, Helsley S, Rabin RA, Winter JC. Further investigations of the interactions of antipsychotics with the (-)2,5-dimethoxy-4-methylamphetamine (DOM) discriminative stimulus. Neuropharmacology. 1997 Oct;36(10):1463-9. PubMed PMID: 9423935.
14: Ishizumi K, Kojima A, Antoku F, Saji I, Yoshigi M. Succinimide derivatives. II. Synthesis and antipsychotic activity of N-[4-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]butyl]-1,2-cis- cyclohexanedicarboximide (SM-9018) and related compounds. Chem Pharm Bull (Tokyo). 1995 Dec;43(12):2139-51. PubMed PMID: 8582016.
15: Roth BL, Tandra S, Burgess LH, Sibley DR, Meltzer HY. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology (Berl). 1995 Aug;120(3):365-8. PubMed PMID: 8524985.
16: Lesage AS, De Loore KL, Peeters L, Leysen JE. Neuroprotective sigma ligands interfere with the glutamate-activated NOS pathway in hippocampal cell culture. Synapse. 1995 Jun;20(2):156-64. PubMed PMID: 7570346.
17: Sumiyoshi T, Suzuki K, Sakamoto H, Yamaguchi N, Mori H, Shiba K, Yokogawa K. Atypicality of several antipsychotics on the basis of in vivo dopamine-D2 and serotonin-5HT2 receptor occupancy. Neuropsychopharmacology. 1995 Feb;12(1):57-64. PubMed PMID: 7766287.
18: Robertson GS, Matsumura H, Fibiger HC. Induction patterns of Fos-like immunoreactivity in the forebrain as predictors of atypical antipsychotic activity. J Pharmacol Exp Ther. 1994 Nov;271(2):1058-66. PubMed PMID: 7965768.
19: Roth BL, Craigo SC, Choudhary MS, Uluer A, Monsma FJ Jr, Shen Y, Meltzer HY, Sibley DR. Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. J Pharmacol Exp Ther. 1994 Mar;268(3):1403-10. PubMed PMID: 7908055.
20: Bowden CR, Voina SJ, Woestenborghs R, De Coster R, Heykants J. Stimulation by risperidone of rat prolactin secretion in vivo and in cultured pituitary cells in vitro. J Pharmacol Exp Ther. 1992 Aug;262(2):699-706. PubMed PMID: 1380082.

Explore Compound Types